Direct Proof of Terminal Non-Reducing Arabinofuranosyl Linkage vs. Branch Point Isomers
In a definitive structural study of white spruce (Picea glauca) arabinogalactan, hydrolysis of the fully methylated polysaccharide yielded 12 moles of 2,3,5-tri-O-methyl-L-arabinose. This quantitative yield was specifically used to prove that all L-arabinose in the polymer was present in the furanoside form as non-reducing terminal units, a conclusion validated by complementary periodate oxidation data showing the absence of any di-O-methyl or mono-O-methyl arabinose derivatives [1]. The comparator 2,3,4-tri-O-methyl-L-arabinose was not detected in this specific polymer, making the presence of the 2,3,5-isomer the sole piece of evidence for terminal arabinofuranosyl architecture.
| Evidence Dimension | Molar yield from hydrolysis of fully methylated polysaccharide (moles of methylated sugar per mole of polymer repeat unit) |
|---|---|
| Target Compound Data | 12 moles of 2,3,5-Tri-O-methyl-L-arabinose |
| Comparator Or Baseline | 0 moles of 2,3,4-Tri-O-methyl-L-arabinose or any other di-O-methyl or mono-O-methyl arabinose |
| Quantified Difference | Exclusive detection of the 2,3,5-isomer, proving a completely terminal L-arabinofuranosyl structure; the 2,3,4-isomer, indicative of a 5-O-substituted branch point, is absent. |
| Conditions | White spruce (Picea glauca) polysaccharide; methylation by standard Hakomori or Purdie methods followed by hydrolysis; products identified by gas–liquid partition chromatography. |
Why This Matters
A procurement choice for 2,3,5-tri-O-methyl-L-arabinose over its 2,3,4-regioisomer is mandatory for any lab aiming to unambiguously identify terminal arabinofuranosyl units in plant or microbial polysaccharides.
- [1] Adams, G. A. (1958). Structure of an Arabogalactan from White Spruce (Picea glauca (Moench) Voss). Canadian Journal of Chemistry, 36(5), 755–762. View Source
